2,6-Dimethylphenylmagnesium bromide
Overview
Description
2,6-Dimethylphenylmagnesium bromide, also known as 2,6-Xylylmagnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula (CH3)2C6H3MgBr and a molecular weight of 209.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylphenylmagnesium bromide is typically prepared by reacting 2,6-dimethylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF.
Halides: Reacts with organic halides under an inert atmosphere.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
2,6-Dimethylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The compound’s reactivity is influenced by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly nucleophilic .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triisopropylphenylmagnesium bromide
- 2-Mesitylmagnesium bromide
- 3,5-Dimethylphenylmagnesium bromide
- 4-Fluoro-2-methylphenylmagnesium bromide
- 1-Naphthylmagnesium bromide
Uniqueness
2,6-Dimethylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and selectivity in chemical reactions. The presence of two methyl groups at the 2 and 6 positions provides steric hindrance, which can affect the outcome of reactions compared to other Grignard reagents .
Properties
IUPAC Name |
magnesium;1,3-dimethylbenzene-2-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQJQVFIEFMTTQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=CC=C1)C.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403854 | |
Record name | Magnesium bromide 2,6-dimethylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21450-64-6 | |
Record name | Magnesium bromide 2,6-dimethylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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